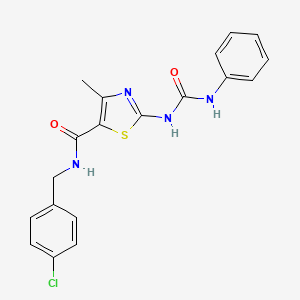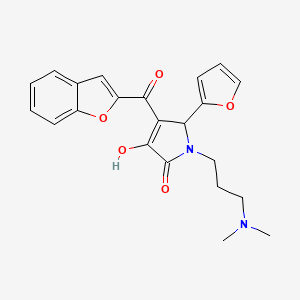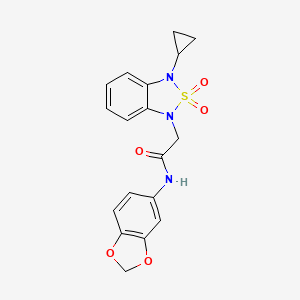
N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, also known as CPTH2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. CPTH2 is a potent inhibitor of histone acetyltransferase (HAT) activity, which plays a crucial role in gene expression and epigenetic regulation.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A significant area of research on thiazole derivatives, including compounds structurally related to N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, is their potential as anticancer agents. Studies have synthesized novel thiazole and thiadiazole derivatives, evaluating them for anticancer activity against various cancer cell lines. For instance, a novel series of pharmacophores containing thiazole moiety were synthesized using convenient methods and evaluated as potent anticancer agents against Hepatocellular carcinoma cell line (HepG-2) with promising results observed for certain compounds (Gomha et al., 2017). Another study synthesized and evaluated 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines, identifying compounds with significant activity (Cai et al., 2016).
Synthesis and Chemical Reactivity
Research on thiazole derivatives extends to their synthesis and reactivity, providing insights into the development of new pharmaceuticals and materials. Efficient synthetic routes have been explored for various thiazole derivatives, demonstrating their versatile chemical reactivity and potential for creating compounds with significant biological activities. For example, Kumar et al. (2013) reported an efficient route to 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, showcasing the chemoselective thionation-cyclization of highly functionalized enamides (Kumar et al., 2013).
Biological Screening
Further investigations into thiazole derivatives involve their biological screening against various microbial and cancer cell lines. These studies aim to identify new therapeutic candidates with improved efficacy and selectivity. Synthesis and biological screening of thiazole-5-carboxamide derivatives have been conducted, revealing their diverse chemical activity and potential for antimicrobial and anticancer applications (Mhaske et al., 2011).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-16(17(25)21-11-13-7-9-14(20)10-8-13)27-19(22-12)24-18(26)23-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYLBTQIVPULHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2758678.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2758683.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2758684.png)
![5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2758685.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2758689.png)


![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2758696.png)
![9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B2758697.png)
![Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate](/img/structure/B2758698.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2758700.png)